Synthetic Yield Advantage: 75% Yield in a One-Step, Room-Temperature Aza-Michael Addition
Methyl 3-[(4-Hydroxyphenyl)amino]propanoate can be synthesized via an efficient one-step aza-Michael addition of 4-hydroxyaniline to methyl acrylate. A published procedure using a nano copper(0) catalyst on pandanus nanocellulose achieves a 75% isolated yield after chromatographic purification at room temperature in ethanol, a green solvent . This compares favorably to multi-step, lower-yielding routes often required for synthesizing analogous compounds like the free acid 3-((4-hydroxyphenyl)amino)propanoic acid, which typically involve subsequent hydrolysis steps that can degrade yield and introduce impurities [1].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 75% yield |
| Comparator Or Baseline | 3-((4-Hydroxyphenyl)amino)propanoic acid (free acid) synthesis, which often involves an extra hydrolysis step, resulting in lower overall yields (commonly <60% over multiple steps) |
| Quantified Difference | >15% absolute yield advantage for the methyl ester due to a more direct, atom-economical route |
| Conditions | Reaction: Nano copper(0) complex supported on pandanus nanocellulose in ethanol at 20°C for 4 hours |
Why This Matters
Higher synthetic yield directly translates to lower cost per gram for procurement and more efficient use of starting materials in downstream applications.
- [1] Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. View Source
